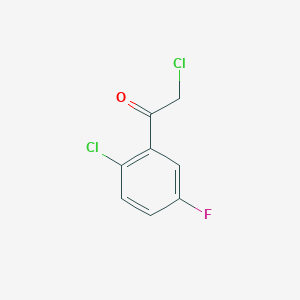
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone, also known as CFE, is a chemical compound that has been widely used in scientific research. It is a derivative of acetophenone and belongs to the family of aryl ketones. CFE is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mechanism Of Action
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone inhibits GABA transaminase by forming a covalent bond with the enzyme's active site. This results in the accumulation of GABA in the synaptic cleft, leading to an increase in GABAergic transmission. The increased GABAergic transmission results in a decrease in neuronal excitability, which can have various physiological effects.
Biochemical And Physiological Effects
The physiological effects of 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone are primarily due to its ability to modulate GABAergic transmission. In animal studies, 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone has been shown to have anxiolytic, anticonvulsant, and sedative effects. These effects are mediated by the increased GABAergic transmission, which leads to a decrease in neuronal excitability.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone in scientific research is its selectivity for GABA transaminase. This allows researchers to selectively modulate GABAergic transmission without affecting other neurotransmitter systems. However, one of the limitations of 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone is its relatively low potency, which means that high concentrations are required to achieve the desired effects. This can lead to issues with toxicity and non-specific effects.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another area of interest is the investigation of the role of GABAergic transmission in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Additionally, the development of new methods for the delivery of 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone could lead to more effective and targeted therapies for these disorders.
Conclusion
In conclusion, 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone is a chemical compound that has been widely used in scientific research to study various biological processes. Its selectivity for GABA transaminase makes it a valuable tool for investigating the role of GABAergic transmission in the central nervous system. While there are limitations to its use, there are also many potential future directions for research on 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone.
Synthesis Methods
The synthesis of 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone involves the reaction of 2-chloro-5-fluorobenzoyl chloride with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The reaction takes place in an organic solvent such as benzene or toluene and is carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone is in the field of neuroscience, where it has been used to investigate the role of GABA receptors in the central nervous system. 2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone acts as a selective inhibitor of GABA transaminase, an enzyme that degrades GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity.
properties
CAS RN |
1214391-59-9 |
|---|---|
Product Name |
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone |
Molecular Formula |
C8H5Cl2FO |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 |
InChI Key |
IBOPTFDUWBDMBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)C(=O)CCl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCl)Cl |
synonyms |
2-Chloro-1-(2-chloro-5-fluorophenyl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)
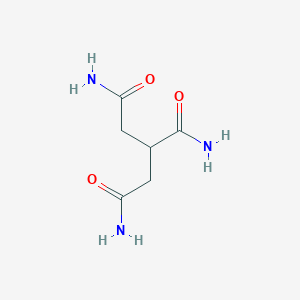
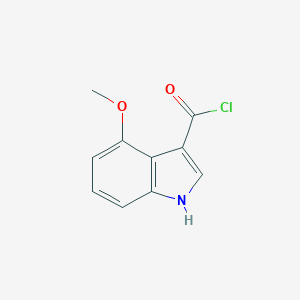
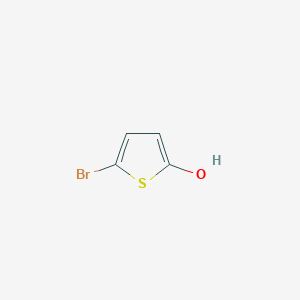
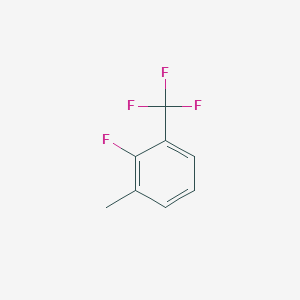
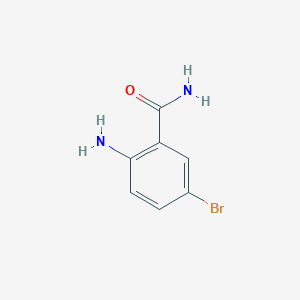
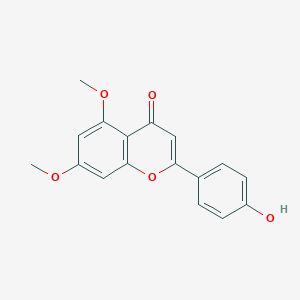
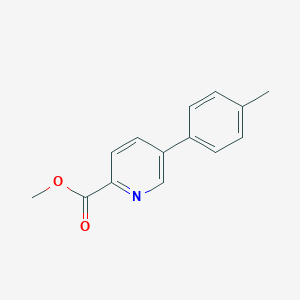
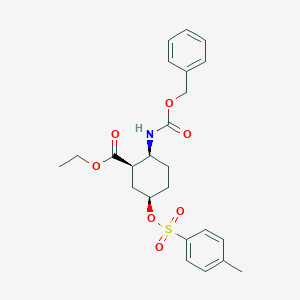
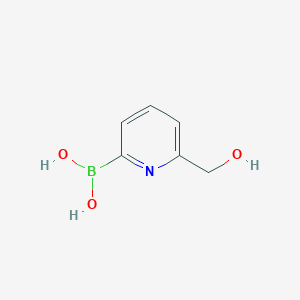
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)